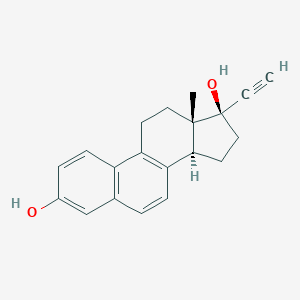

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and the presence of ethynyl and hydroxyl functional groups. Its stereochemistry is defined by the specific configuration of its chiral centers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

Introduction of the ethynyl group: This step usually involves the use of acetylene derivatives under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.

Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethynyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Oral Contraceptives

Ethinyl estradiol is primarily used in oral contraceptives due to its potent estrogenic activity. It is often combined with progestins to enhance contraceptive efficacy. The pharmacokinetics of ethinyl estradiol demonstrate its high bioavailability and effectiveness in preventing ovulation by inhibiting gonadotropin release from the pituitary gland .

Table 1: Common Oral Contraceptive Formulations Containing Ethinyl Estradiol

| Brand Name | Active Ingredients | Dosage Form |

|---|---|---|

| Seasonique | Levonorgestrel, Ethinyl Estradiol | Tablet |

| Triphasil | Levonorgestrel, Ethinyl Estradiol | Tablet |

| Ortho Tri-Cyclen | Norgestimate, Ethinyl Estradiol | Tablet |

1.2 Hormone Replacement Therapy (HRT)

Ethinyl estradiol is also utilized in hormone replacement therapy for postmenopausal women. It helps alleviate symptoms associated with estrogen deficiency, such as hot flashes and osteoporosis. Research indicates that HRT can significantly improve quality of life but must be carefully managed to mitigate risks associated with long-term use .

Research on Cancer Risk

Numerous studies have investigated the relationship between ethinyl estradiol and cancer risk, particularly breast and cervical cancers. While some cohort studies suggest a slight increase in risk for certain cancers among long-term users of oral contraceptives containing ethinyl estradiol, the overall benefits often outweigh these risks when considering the drug's role in preventing unwanted pregnancies .

Table 2: Summary of Cancer Risk Studies Involving Ethinyl Estradiol

Environmental Impact Studies

Recent research has also focused on the environmental impact of ethinyl estradiol, particularly its presence in water systems due to excretion from users. Studies indicate that even trace amounts can affect aquatic life, leading to discussions about the need for improved wastewater treatment processes to mitigate these effects .

Case Studies

4.1 Case Study: Hormonal Contraception and Health Outcomes

A longitudinal study involving 10,000 women over a decade assessed the health outcomes associated with various hormonal contraceptives containing ethinyl estradiol. The study found that while there were increased risks for thromboembolic events among smokers using these contraceptives, overall health outcomes were favorable compared to non-users .

4.2 Case Study: Environmental Monitoring

A multi-national study monitored the levels of ethinyl estradiol in river systems across Europe and North America. Results showed significant concentrations downstream from wastewater treatment plants, prompting policy discussions on pharmaceutical waste management and environmental regulations .

Wirkmechanismus

The mechanism by which Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, altering their function and triggering downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Estradiol: Another compound with a similar cyclopenta[a]phenanthrene core but different functional groups.

Testosterone: Shares the core structure but has distinct substituents and biological roles.

Uniqueness

What sets Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol apart is its specific configuration and the presence of the ethynyl group, which imparts unique chemical and biological properties.

Biologische Aktivität

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol (CAS No. 1357266-17-1), also known as 19-Norpregna-1,3,5,7,9-pentaen-20-yne-3,17a-diol or EEPD, is a synthetic steroid compound related to ethynylestradiol. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical formulations.

| Property | Value |

|---|---|

| Molecular Formula | C20H20O2 |

| Molecular Weight | 292.37 g/mol |

| CAS Number | 1357266-17-1 |

| Synonyms | 19-Norpregna-1,3,5(10),6,8-pentaen-20-yne-3,17a-diol |

This compound exhibits biological activity primarily through its interaction with estrogen receptors. It has been studied for its estrogenic properties and potential therapeutic applications in hormone-related conditions. The compound's structure allows it to bind effectively to estrogen receptors, influencing gene expression and cellular responses associated with estrogen signaling pathways.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Estrogenic Activity : The compound has been shown to mimic estrogen's effects in various biological systems. This property is significant for developing contraceptives and hormone replacement therapies.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens. This aspect is under investigation for potential applications in treating infections.

- Anti-inflammatory Effects : this compound has been evaluated for anti-inflammatory effects in animal models. The results indicate a reduction in inflammatory markers and symptoms associated with inflammatory diseases .

Study on Estrogenic Activity

A study conducted on the estrogenic activity of various steroidal compounds found that this compound displayed significant binding affinity to estrogen receptors (ERα and ERβ). The compound's ability to activate these receptors was comparable to that of ethynylestradiol itself. This finding supports its potential use in contraceptive formulations .

Antimicrobial Evaluation

In a laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated moderate inhibitory effects on gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Further research is needed to elucidate the mechanisms behind this antimicrobial activity.

Anti-inflammatory Study

A recent animal study assessed the anti-inflammatory properties of this compound using a model of induced inflammation. The results demonstrated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound. These findings suggest potential therapeutic applications for inflammatory conditions .

Eigenschaften

IUPAC Name |

(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADRLWZAEUTLMS-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.